molecular formula C9H10N2O B8803568 1-(2-Phenylhydrazono)propan-2-one

1-(2-Phenylhydrazono)propan-2-one

Cat. No. B8803568
M. Wt: 162.19 g/mol
InChI Key: PWELTGGNVDVIGR-UHFFFAOYSA-N
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Patent
US08318762B2

Procedure details

To a solution of phenylhydrazine (10.0 g, 92.5 mmol) in water (30 mL) was added acetic acid (8.8 mL) followed by the dropwise addition of pyruvaldehyde (16.7 g, 92.5 mmol) in water (400 mL) over a 15 minute period. The solution was stirred at room temperature overnight. The reaction was filtered and the resultant solid was washed with water (2×30 mL) to provide 2-oxopropanal phenylhydrazone as a yellow solid (15.2 g, 101%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.8 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
16.7 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(O)(=O)C.[CH:13](=O)[C:14]([CH3:16])=[O:15]>O>[C:1]1([NH:7][N:8]=[CH:13][C:14](=[O:15])[CH3:16])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Name
Quantity
8.8 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
16.7 g
Type
reactant
Smiles
C(C(=O)C)=O
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered
WASH
Type
WASH
Details
the resultant solid was washed with water (2×30 mL)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)NN=CC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.2 g
YIELD: PERCENTYIELD 101%
YIELD: CALCULATEDPERCENTYIELD 101.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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